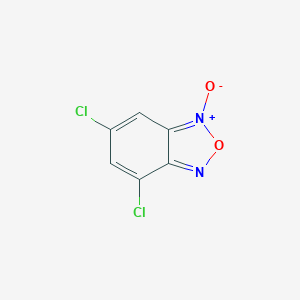

4,6-Dichlorobenzofuroxan

Übersicht

Beschreibung

4,6-Dichlorobenzofuroxan (DCBF) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. DCBF is a potent oxidizing agent that can be used as a reagent in organic synthesis, as well as a tool for studying biochemical and physiological processes.

Wirkmechanismus

4,6-Dichlorobenzofuroxan acts as an oxidizing agent by accepting electrons from other molecules. It can oxidize a wide range of substrates, including alcohols, amines, and thiols. 4,6-Dichlorobenzofuroxan is also capable of generating ROS, which can react with cellular components and cause oxidative damage. The mechanism of action of 4,6-Dichlorobenzofuroxan in biological systems is still not fully understood, but it is believed to involve the generation of ROS and the modulation of redox signaling pathways.

Biochemical and Physiological Effects

4,6-Dichlorobenzofuroxan has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress in cells, leading to DNA damage, protein oxidation, and lipid peroxidation. 4,6-Dichlorobenzofuroxan has also been shown to modulate the activity of redox-sensitive enzymes, such as protein kinases and phosphatases. In addition, 4,6-Dichlorobenzofuroxan can induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function.

Vorteile Und Einschränkungen Für Laborexperimente

4,6-Dichlorobenzofuroxan has several advantages as a reagent for lab experiments. It is a potent oxidizing agent that can be used in a wide range of reactions. 4,6-Dichlorobenzofuroxan is also relatively stable and easy to handle. However, there are also some limitations to the use of 4,6-Dichlorobenzofuroxan in lab experiments. It can be toxic to cells at high concentrations, and its use requires careful handling and disposal. In addition, 4,6-Dichlorobenzofuroxan can be difficult to purify, and impurities can affect the results of experiments.

Zukünftige Richtungen

There are several future directions for research on 4,6-Dichlorobenzofuroxan. One area of interest is the development of new synthetic methods for 4,6-Dichlorobenzofuroxan that are more efficient and environmentally friendly. Another area of research is the investigation of the role of 4,6-Dichlorobenzofuroxan in redox signaling pathways and its potential as a therapeutic agent for diseases associated with oxidative stress. Finally, there is a need for further studies on the toxicity of 4,6-Dichlorobenzofuroxan and its effects on human health and the environment.

Wissenschaftliche Forschungsanwendungen

4,6-Dichlorobenzofuroxan has been widely used in scientific research as a powerful oxidizing agent. It can be used in organic synthesis as a reagent for the conversion of alcohols to aldehydes or ketones, and for the oxidation of amines to nitro compounds. 4,6-Dichlorobenzofuroxan has also been used as a tool for studying biochemical and physiological processes. It can be used to measure the redox potential of biological systems, as well as to study the role of reactive oxygen species (ROS) in cellular signaling and disease.

Eigenschaften

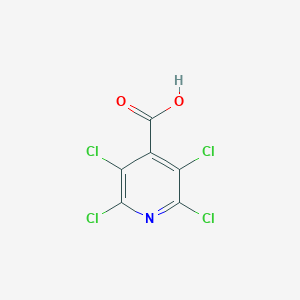

CAS-Nummer |

15944-77-1 |

|---|---|

Produktname |

4,6-Dichlorobenzofuroxan |

Molekularformel |

C6H2Cl2N2O2 |

Molekulargewicht |

205 g/mol |

IUPAC-Name |

4,6-dichloro-1-oxido-2,1,3-benzoxadiazol-1-ium |

InChI |

InChI=1S/C6H2Cl2N2O2/c7-3-1-4(8)6-5(2-3)10(11)12-9-6/h1-2H |

InChI-Schlüssel |

YRYFARJTRVFXCT-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C2=NO[N+](=C21)[O-])Cl)Cl |

Kanonische SMILES |

C1=C(C=C(C2=NO[N+](=C21)[O-])Cl)Cl |

Synonyme |

4,6-Dichlorobenzofurazane 1-oxide |

Herkunft des Produkts |

United States |

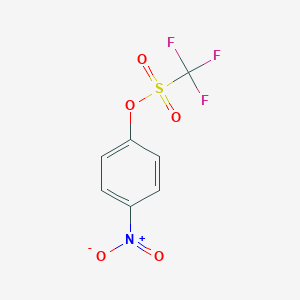

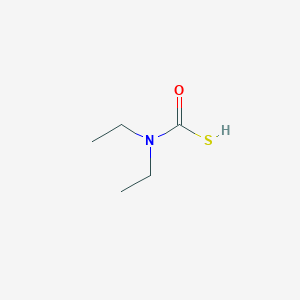

Synthesis routes and methods I

Procedure details

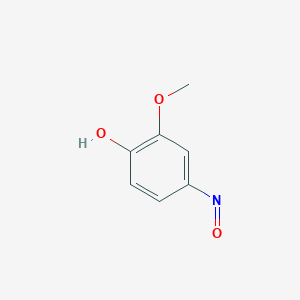

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)